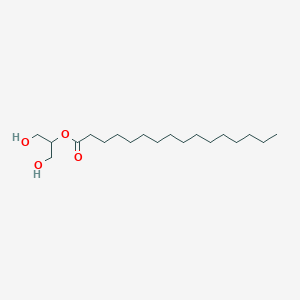
2-Palmitoylglycerol
Overview
Description
- It is structurally related to 2-arachidonoylglycerol (2-AG) , which is an endocannabinoid involved in various physiological processes.
- Unlike 2-AG, this compound does not directly bind to cannabinoid receptors CB₁ or CB₂. it enhances the activity of 2-AG and increases its ability to inhibit adenylyl cyclase .
2-Palmitoylglycerol: is a naturally occurring fatty acid glycerol ester. Its chemical formula is , and its molecular weight is approximately .
Mechanism of Action
Target of Action
2-Palmitoylglycerol, also known as 2-Monopalmitin, primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
Instead, it potentiates the activity of 2-arachidonoylglycerol (2-AG) and other endocannabinoids to bind to CB1 and CB2 receptors . This interaction results in the modulation of various physiological processes.
Biochemical Pathways
It is known that the compound interacts with endocannabinoids in the modulation of pain sensitivity
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the endocannabinoid system. By potentiating the activity of endocannabinoids, this compound can influence a variety of physiological processes, including pain sensation . .
Biochemical Analysis
Biochemical Properties
2-Palmitoylglycerol is a fatty acid ester that does not bind directly to cannabinoid receptors, nor inhibit adenylyl cyclase, but rather potentiates the activity of 2-arachidonoyl-glycerol (and other endocannabinoids) to bind to CB1 and CB2 and inhibit adenylyl cyclase . This suggests that this compound interacts with enzymes and proteins involved in the endocannabinoid system .
Cellular Effects
In the context of cellular effects, this compound has been associated with abnormalities such as diabetes . It is suggested that the energy metabolites, cholesterol, and fatty acids correlated significantly with the immunological mediators, suggesting a possible link between the inflammatory status of these patients and impaired metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a modulator of immune responses. It achieves this by activating cannabinoid receptors or through its multiple metabolites, notably eicosanoids . This suggests that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently limited. Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
This compound is involved in lipid metabolism pathways. It is a product of the hydrolysis of dietary triacylglycerols, which are then absorbed into intestinal mucosal cells and resynthesized into triacylglycerols .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical structure. The positional distribution of dioleoyl-palmitoyl glycerol influences lymph chylomicron transport, composition, and size in rats .
Subcellular Localization
Palmitoylation, a post-translational modification, has been found to dictate the subcellular localization and trafficking of neuropilin-2, a protein involved in semaphorin signaling .
Preparation Methods
Synthetic Routes: 2-Palmitoylglycerol can be synthesized through various methods. One common approach involves the esterification of glycerol with palmitic acid (hexadecanoic acid).
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory for research purposes.
Chemical Reactions Analysis
Reactivity: 2-Palmitoylglycerol can undergo various reactions, including ester hydrolysis, transesterification, and esterification.
Common Reagents and Conditions:
Major Products: The primary product is this compound itself.
Scientific Research Applications
Bioactivity: 2-Palmitoylglycerol acts as a moderate agonist for the cannabinoid receptor CB₁. It may also serve as an endogenous ligand for GPR119.
Research Areas: It is relevant in studies related to neurobiology, signaling pathways, and endocannabinoid system modulation.
Comparison with Similar Compounds
Uniqueness: 2-Palmitoylglycerol’s uniqueness lies in its specific fatty acid (palmitic acid) esterification pattern.
Similar Compounds: Other related compounds include 2-arachidonoylglycerol (2-AG), 2-oleoylglycerol, and 2-linolenoylglycerol.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYCLAREVXOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178024 | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23470-00-0 | |
| Record name | 2-Palmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Monopalmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023470000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Monopalmitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21I29V2935 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Palmitoylglycerol?
A1: The molecular formula of this compound is C19H38O4, and its molecular weight is 330.51 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data might not be explicitly mentioned in these papers, common characterization techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to identify and quantify this compound in various matrices. [, , ]
Q3: What is the role of this compound in the synthesis of structured lipids?
A3: this compound is a crucial intermediate in the enzymatic synthesis of structured lipids like 1,3-Dioleoyl-2-palmitoylglycerol (OPO). [, , , , ] It is produced in the first step by alcoholysis of tripalmitin (PPP) using sn-1,3 regioselective lipases.
Q4: What are the advantages of using lipases in the synthesis of this compound and subsequent structured lipids?
A4: Lipases offer high regioselectivity, allowing for the specific placement of palmitic acid at the sn-2 position of glycerol, mimicking the structure of human milk fat. [, , , ] This is difficult to achieve through chemical synthesis.
Q5: How does the solvent system impact the enzymatic synthesis of this compound?
A5: The solvent system significantly influences lipase activity and selectivity. Studies have shown that using solvent-free systems or food-grade solvents like acetone can enhance the yield and purity of this compound. [, ]
Q6: What is the significance of producing structured lipids like OPO?
A6: OPO, with its sn-2 palmitic acid configuration, closely resembles the structure of human milk fat, offering potential benefits for infant nutrition. Studies suggest that OPO-enriched formulas might improve fat and calcium absorption, stool consistency, and even potentially influence gut microbiota composition compared to standard formulas. [, , , , , , , , ]
Q7: How does the physical form of this compound impact its properties and applications?
A7: this compound can exist in various physical forms, including solid crystals and components within emulsions. The physical form influences properties like melting point, crystallization behavior, and digestibility. For example, triacylglycerols with palmitic acid at the sn-1(3) position exhibit higher melting points and different crystallization patterns compared to those with palmitic acid at the sn-2 position. [] This has implications for the formulation and stability of food products.
Q8: How is the oxidative stability of human milk fat substitutes (HMFS) containing this compound (OPO) addressed?
A8: Researchers are exploring strategies to enhance the oxidative stability of HMFS containing OPO, such as microencapsulation and the use of antioxidant combinations. For instance, blends of L-ascorbyl palmitate (L-AP) and vitamin E (VE) have demonstrated a synergistic antioxidant effect in OPO-based HMFS and their emulsions, offering potential for improving product quality and extending shelf life. []
Q9: What are the challenges associated with producing and utilizing structured lipids like OPO on an industrial scale?
A9: Challenges include the high cost of sn-1,3 specific lipases, the need for efficient downstream processing to isolate OPO, and ensuring the oxidative stability of the final product. [, , ]
Q10: Are there alternative sources for obtaining this compound-rich fractions besides direct synthesis?
A10: Yes, research has explored natural sources for OPO-rich fractions, including specific fish oils like basa catfish oil and tilapia oil. These oils exhibit a naturally occurring fatty acid distribution similar to human milk fat, making them potential candidates for HMFS production. [, ]
Q11: What are the limitations of using animal fats as a source for this compound-rich fractions?
A11: While some animal fats like lard contain palmitic acid at the sn-2 position, they often require further processing, such as fractionation and enzymatic modification, to achieve the desired OPO content and fatty acid profile comparable to human milk fat. [, , ]
Q12: Does this compound exhibit any biological activity on its own?
A12: Research suggests that this compound, when released during the digestion of OPO, may contribute to the overall benefits associated with OPO consumption. For example, a study using Caco-2 cells (an in vitro model of the human intestinal epithelium) found that OPO digestion resulted in a higher release of 1,2-diacylglycerols (DAGs) compared to other TAG structures. []
Q13: What is the significance of 1,2-diacylglycerols (DAGs) in the context of OPO digestion and absorption?
A13: 1,2-DAGs are known to be absorbed more efficiently than 1,3-DAGs in the intestine. [] The higher proportion of 1,2-DAGs released during OPO digestion could contribute to better fat absorption in infants.
Q14: Are there any studies investigating the effects of OPO on gut microbiota?
A14: Yes, in vitro and in vivo studies have shown that OPO supplementation can influence gut microbiota composition in infants and rats. [, , , ] These studies suggest that OPO might promote the growth of beneficial bacteria like Bifidobacterium, potentially contributing to improved gut health.
Q15: What are the implications of modulating gut microbiota through dietary interventions like OPO supplementation?
A15: Modulating gut microbiota composition is an emerging area of interest in infant nutrition. A balanced and healthy gut microbiota is crucial for various aspects of infant health, including digestion, nutrient absorption, immune development, and even potentially influencing long-term health outcomes. [, , ]
Q16: What analytical techniques are essential for studying this compound and related structured lipids?
A16: Essential techniques include GC-MS for fatty acid profiling and determining positional isomers of TAGs, high-performance liquid chromatography (HPLC) for separating and quantifying individual TAG species, and potentially 13C NMR spectroscopy for positional analysis of fatty acids in TAGs. [, , ]
Q17: What are some key areas for future research on this compound and structured lipids?
A17: Future research could focus on:
- Developing more cost-effective and efficient methods for large-scale production of OPO. []
- Exploring novel sources of naturally occurring OPO-rich oils. []
- Conducting more in-depth studies on the long-term health effects of OPO supplementation in infants, particularly on gut microbiota composition and function, immune development, and cognitive function. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




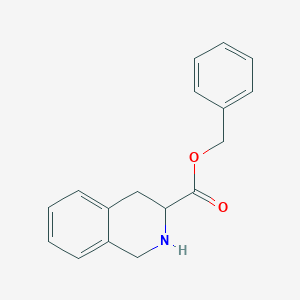

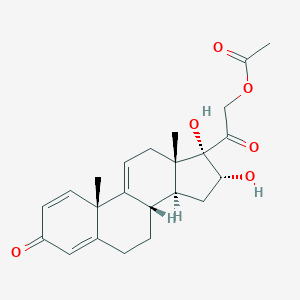
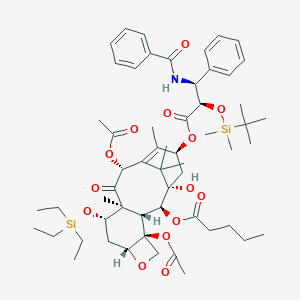
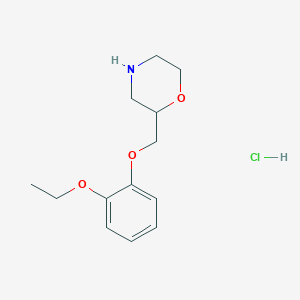
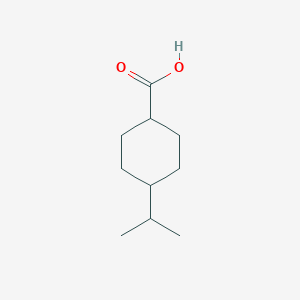
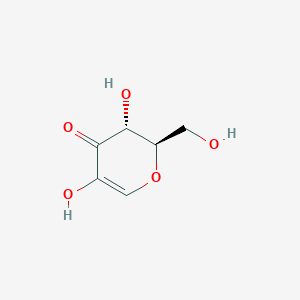
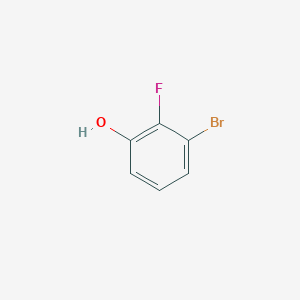
![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
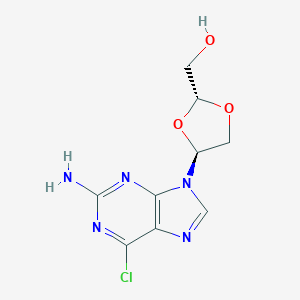
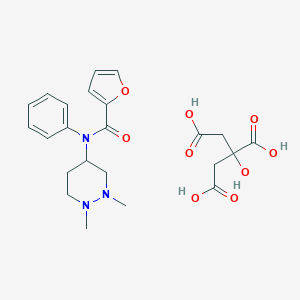
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
